Rosiglitazone-d3

Beschreibung

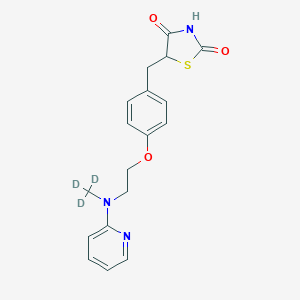

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASAKCUCGLMORW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Purity of Rosiglitazone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rosiglitazone-d3. This deuterated analog of the potent thiazolidinedione antidiabetic agent, Rosiglitazone, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a representative synthetic pathway, detailed analytical methodologies for determining isotopic enrichment, and presents key quantitative data in a structured format.

Quantitative Data Summary

The isotopic purity of synthesized or commercially procured this compound is a critical parameter. The primary analytical techniques for this determination are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical specifications and expected outcomes.

Table 1: Isotopic Purity Specifications for this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity (d3) | Report Value | Mass Spectrometry |

| Deuterium Incorporation | ≥99% (total deuterated forms) | Mass Spectrometry |

| Isotopic Distribution | ||

| d0 Content | Report Value | Mass Spectrometry |

| d1 Content | Report Value | Mass Spectrometry |

| d2 Content | Report Value | Mass Spectrometry |

| d3 Content | ≥99% of deuterated species | Mass Spectrometry |

Table 2: Representative Isotopic Distribution of this compound

| Isotopologue | Relative Abundance (%) |

| d0 (C18H19N3O3S) | < 1 |

| d1 (C18H18DN3O3S) | < 1 |

| d2 (C18H17D2N3O3S) | < 1 |

| d3 (C18H16D3N3O3S) | > 99 |

Note: The data presented in Table 2 is representative. Actual batch-to-batch isotopic distribution may vary and should be determined empirically. A commercially available standard from Cayman Chemical reports a purity of ≥99% for deuterated forms (d1-d3)[1].

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and the subsequent analysis of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that introduces the deuterium label at an early stage to ensure high incorporation and simplify purification. The key deuterated starting material is 2-((Methyl-d3)amino)ethanol. The overall synthetic scheme is analogous to established routes for unlabeled Rosiglitazone[2][3][4][5].

Step 1: Synthesis of 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol

-

Reaction: 2-Chloropyridine is reacted with 2-((Methyl-d3)amino)ethanol in the presence of a suitable base.

-

Reagents and Solvents:

-

2-Chloropyridine (1.0 eq)

-

2-((Methyl-d3)amino)ethanol (1.1 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-((Methyl-d3)amino)ethanol in anhydrous DMF, add potassium tert-butoxide portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add 2-chloropyridine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol.

-

-

Expected Yield: 85-95%

Step 2: Synthesis of 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde

-

Reaction: The hydroxyl group of the product from Step 1 is coupled with 4-fluorobenzaldehyde via a Williamson ether synthesis.

-

Reagents and Solvents:

-

2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol (1.0 eq)

-

4-Fluorobenzaldehyde (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous DMF

-

-

Procedure:

-

To a solution of 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 1 hour at room temperature to ensure complete formation of the alkoxide.

-

Add 4-fluorobenzaldehyde dropwise to the reaction mixture.

-

Heat the reaction to 100-110 °C for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench with ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde.

-

-

Expected Yield: 70-80%

Step 3: Synthesis of 5-((4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)phenyl)methylene)thiazolidine-2,4-dione

-

Reaction: A Knoevenagel condensation between the aldehyde from Step 2 and 2,4-thiazolidinedione.

-

Reagents and Solvents:

-

4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde (1.0 eq)

-

2,4-Thiazolidinedione (1.1 eq)

-

Piperidine (catalytic amount)

-

Ethanol

-

-

Procedure:

-

Dissolve the aldehyde and 2,4-thiazolidinedione in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 6-8 hours. A precipitate should form upon cooling.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the benzylidene intermediate.

-

-

Expected Yield: 90-98%

Step 4: Synthesis of this compound

-

Reaction: Reduction of the exocyclic double bond of the benzylidene intermediate.

-

Reagents and Solvents:

-

5-((4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)phenyl)methylene)thiazolidine-2,4-dione (1.0 eq)

-

Sodium borohydride (NaBH4) (2.0 eq)

-

Methanol

-

-

Procedure:

-

Suspend the benzylidene intermediate in methanol.

-

Cool the suspension to 0 °C and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Expected Yield: 80-90%

Isotopic Purity Analysis

This is the primary method for determining the isotopic distribution of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase composition.

-

-

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100 to 500.

-

Resolution: ≥ 60,000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of the protonated molecule ([M+H]+).

-

Rosiglitazone (d0) [M+H]+: m/z 358.1220

-

Rosiglitazone-d1 [M+H]+: m/z 359.1283

-

Rosiglitazone-d2 [M+H]+: m/z 360.1346

-

This compound [M+H]+: m/z 361.1408

-

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative percentage of each isotopologue.

-

NMR spectroscopy is used to confirm the position of the deuterium label and can provide a semi-quantitative assessment of isotopic purity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The signal corresponding to the N-methyl group (around 3.0-3.2 ppm in the unlabeled compound) should be significantly diminished or absent in the spectrum of this compound.

-

Integration of the residual N-methyl proton signal relative to a known, non-deuterated proton signal in the molecule can provide an estimate of the d0 impurity.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

A single resonance corresponding to the N-CD3 group should be observed, confirming the location of the deuterium label.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

The resonance of the N-methyl carbon will appear as a multiplet (typically a 1:3:3:1 triplet of triplets due to C-D coupling) and will be shifted slightly upfield compared to the singlet of the unlabeled compound. This confirms the presence and location of the deuterium atoms.

-

Visualizations

Synthesis Pathway of this compound

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An alternative synthetic route for an antidiabetic drug, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic optimization of rosiglitazone and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]

- 5. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

The Core Mechanism of Rosiglitazone: A Technical Guide for Researchers

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and fatty acid storage. By binding to and activating PPARγ, Rosiglitazone initiates a cascade of transcriptional events that ultimately lead to enhanced insulin sensitivity. This document provides an in-depth technical overview of Rosiglitazone's mechanism of action, including its molecular interactions, the downstream signaling pathways it modulates, quantitative pharmacological data, and the key experimental protocols used for its characterization.

Molecular Mechanism of Action

The primary mechanism of Rosiglitazone involves its direct interaction with the ligand-binding domain (LBD) of PPARγ. This interaction induces a series of conformational changes that are pivotal for the receptor's function as a ligand-activated transcription factor.

1.1. Ligand Binding and Receptor Activation: Rosiglitazone binds with high affinity to the LBD of PPARγ.[1][2] This binding event stabilizes a specific active conformation of the receptor.[3] Key to this stabilization is the formation of hydrogen bonds between the TZD headgroup of Rosiglitazone and key amino acid residues within the LBD, specifically His323, His449, and Tyr473.[3][4] The interaction with Tyr473 is particularly crucial as it promotes the active conformation of helix 12 (H12), a component of the Activation Function-2 (AF-2) domain.[3][4]

1.2. Heterodimerization and DNA Binding: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][7][8] This PPARγ-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][8][9][10] PPREs typically consist of a direct repeat of the nucleotide sequence AGGTCA separated by one base pair (DR1).[6][11] The PPARγ-RXR heterodimer recognizes this DR1 element, with structural studies showing that PPARγ and RXR-α form a non-symmetrical complex on the DNA.[5][6][11]

1.3. Coactivator Recruitment and Gene Transcription: The conformational change induced by Rosiglitazone binding, particularly the stabilization of the AF-2 domain, creates a binding surface for transcriptional coactivator proteins, such as those from the p160/SRC-1 family and the DRIP complex.[4][12] The recruitment of these coactivators is essential for the subsequent initiation of target gene transcription by RNA polymerase II.[13] Agonist treatment with Rosiglitazone has been shown to promote PPARγ occupancy at pre-existing DNA binding sites and increase the recruitment of the mediator subunit MED1, which is correlated with an increase in the transcription of nearby genes.[13]

Quantitative Pharmacology

The interaction of Rosiglitazone with PPARγ and its subsequent functional activity have been quantified through various assays.

| Parameter | Value | Description | Source(s) |

| Binding Affinity (Kd) | ~40 nM | Dissociation constant, indicating high-affinity binding of Rosiglitazone to PPARγ. | [1][2] |

| EC₅₀ | ~60 nM | Half maximal effective concentration for PPARγ activation. | [2] |

Key Target Genes and Physiological Effects

Activation of PPARγ by Rosiglitazone modulates the expression of a suite of genes involved in glucose and lipid metabolism, leading to improved systemic insulin sensitivity.

| Target Gene | Effect of Rosiglitazone | Physiological Consequence | Source(s) |

| Adiponectin (Adipoq) | Upregulation | Increases insulin sensitivity, has anti-inflammatory effects. Serum adiponectin levels can increase by over 100%. | [2][14][15][16] |

| Glucose Transporter Type 4 (GLUT4) | Increased expression and translocation | Enhances glucose uptake into muscle and adipose tissue. Rosiglitazone increases cell surface GLUT4 levels. | [17][18] |

| Fatty Acid Binding Protein 4 (FABP4) | Upregulation | Facilitates fatty acid transport into adipocytes. | [14] |

| Lipoprotein Lipase (LPL) | Upregulation | Promotes the hydrolysis of triglycerides, aiding in fatty acid uptake by tissues. | [15] |

| Stearoyl-CoA Desaturase (SCD) | Upregulation | Involved in lipogenesis and has been linked to improved insulin sensitivity. | [19] |

| Carnitine Palmitoyltransferase-1 (CPT-1) | Upregulation | Increased expression correlates with improved insulin sensitivity. | [20] |

The net effect of these transcriptional changes is the enhancement of insulin-stimulated glucose uptake into tissues like muscle and fat, and the promotion of fatty acid storage in adipocytes, thereby reducing circulating lipid levels (lipotoxicity).[2][20]

Experimental Protocols for Characterization

The mechanism of Rosiglitazone has been elucidated through a variety of standard and advanced molecular and cellular biology techniques.

4.1. Ligand Binding Assay (Fluorometric Competition Assay)

This assay measures the ability of a test compound (Rosiglitazone) to displace a fluorescent probe from the PPARγ Ligand Binding Domain (LBD).

-

Objective: To determine the binding affinity (IC₅₀ or Kd) of Rosiglitazone for PPARγ.

-

Principle: A fluorescent probe with a known affinity for the PPARγ LBD is used. When the probe is bound, it fluoresces. Unlabeled ligands (like Rosiglitazone) compete for binding, displacing the probe and causing a decrease in fluorescence. The magnitude of this decrease is proportional to the binding affinity of the test compound.

-

Methodology:

-

Reagent Preparation: Recombinant human PPARγ LBD, a fluorescent assay probe, and assay buffer are prepared. Rosiglitazone is serially diluted in DMSO.

-

Reaction Setup: In a microplate, the PPARγ LBD is incubated with the fluorescent probe.

-

Competition: Different concentrations of Rosiglitazone are added to the wells. A control group receives only the solvent (DMSO).

-

Incubation: The plate is incubated at room temperature for a short period (e.g., 5-15 minutes) to allow the binding competition to reach equilibrium.

-

Measurement: Fluorescence intensity is measured using a spectrofluorometer (e.g., Ex/Em = 375/465 nm).

-

Data Analysis: The decrease in fluorescence relative to the control is calculated and plotted against the concentration of Rosiglitazone to determine the IC₅₀ value.

-

4.2. PPARγ Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of Rosiglitazone to activate the transcriptional machinery downstream of PPARγ.

-

Objective: To measure the functional potency (EC₅₀) of Rosiglitazone as a PPARγ agonist.

-

Principle: Cells (e.g., HEK293 or COS-7) are transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene driven by a PPRE promoter. When Rosiglitazone activates PPARγ, the complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARγ activation.

-

Methodology:

-

Cell Culture & Transfection: Adherent cells are cultured and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.

-

Compound Treatment: After transfection (e.g., 24 hours), the cells are treated with various concentrations of Rosiglitazone or a vehicle control (DMSO).

-

Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzymes.

-

Luminometry: Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the control (Renilla) luciferase signal. The fold activation relative to the vehicle control is calculated and plotted against Rosiglitazone concentration to determine the EC₅₀.[21][22]

-

4.3. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This powerful technique is used to identify the genome-wide binding sites of PPARγ.

-

Objective: To map the specific locations on the genome (PPREs) where the Rosiglitazone-activated PPARγ-RXR complex binds.

-

Principle: DNA-binding proteins (PPARγ) in living cells are cross-linked to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to PPARγ is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced using next-generation sequencing (NGS).

-

Methodology:

-

Cross-linking: Adipocytes treated with Rosiglitazone are exposed to a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is fragmented into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): An antibody specific to PPARγ is added to the sheared chromatin to bind and pull down PPARγ-DNA complexes.

-

Purification: The precipitated complexes are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The complexes are eluted, and the protein-DNA cross-links are reversed by heating. The protein is digested with proteinase K.

-

DNA Purification: The DNA fragments are purified.

-

Library Preparation & Sequencing: The DNA fragments are prepared for NGS, and the resulting library is sequenced.

-

Data Analysis: The sequence reads are aligned to a reference genome, and "peaks" are identified, which represent the genomic regions where PPARγ was bound.[23][24][25]

-

Conclusion

Rosiglitazone exerts its insulin-sensitizing effects through a well-defined molecular mechanism centered on its high-affinity binding and activation of the nuclear receptor PPARγ. This activation leads to the formation of a functional heterodimer with RXR, which then binds to PPREs in the regulatory regions of numerous target genes. The subsequent recruitment of coactivators initiates a transcriptional program that fundamentally remodels glucose and lipid metabolism, primarily in adipose tissue. The upregulation of key genes such as adiponectin and GLUT4 enhances glucose uptake and improves overall insulin sensitivity. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of PPARγ agonists in drug discovery and development.

References

- 1. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the intact PPAR-gamma-RXR- nuclear receptor complex on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the intact PPAR-γ–RXR-α nuclear receptor complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The PPARgamma agonist rosiglitazone enhances rat brown adipose tissue lipogenesis from glucose without altering glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discrete Roles for Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor in Recruiting Nuclear Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of rosiglitazone and metformin on liver fat content, hepatic insulin resistance, insulin clearance, and gene expression in adipose tissue in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of rosglitazone on plasma adiponectin, insulin sensitivity, and insulin secretion in high-risk African Americans with impaired glucose tolerance test and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rosiglitazone increases indexes of stearoyl-CoA desaturase activity in humans: link to insulin sensitization and the role of dominant-negative mutation in peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rosiglitazone-Mediated Effects on Skeletal Muscle Gene Expression Correlate with Improvements in Insulin Sensitivity in Individuals with HIV-Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. ChIP-seq profiling of the active chromatin marker H3K4me3 and PPARγ, CEBPα and LXR target genes in human SGBS adipocytes [diagenode.com]

- 24. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

A Comprehensive Technical Guide to the Solid-State Physical Characteristics of Rosiglitazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-state physical characteristics of Rosiglitazone-d3. Given that this compound is a deuterated analog of Rosiglitazone primarily used as an internal standard in analytical and pharmacokinetic research, publicly available data on its specific solid-state properties is limited.[1][2][3][4] Therefore, this guide presents comprehensive data for the non-deuterated forms, Rosiglitazone and Rosiglitazone maleate, which are expected to be very close surrogates for the physical properties of the deuterated form. This document also includes detailed experimental protocols for key analytical techniques and a visualization of the primary signaling pathway of Rosiglitazone.

Physicochemical Properties

This compound is the deuterated form of Rosiglitazone, a member of the thiazolidinedione class of insulin sensitizers.[5] The solid form of Rosiglitazone and its salts are typically white to off-white crystalline powders.[5]

Molecular and Physical Data

The fundamental molecular and physical properties of this compound and its non-deuterated counterparts are summarized below.

| Property | This compound | Rosiglitazone | Rosiglitazone Maleate |

| Formal Name | 5-[[4-[2-(methyl-d3-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[2] | 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[5] | 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, (2Z)-2-butenedioate (1:1) |

| CAS Number | 1132641-22-5[2] | 122320-73-4[5] | 155141-29-0 |

| Molecular Formula | C₁₈H₁₆D₃N₃O₃S[2] | C₁₈H₁₉N₃O₃S[5] | C₂₂H₂₃N₃O₇S |

| Formula Weight | 360.4 g/mol [2] | 357.43 g/mol [5] | 473.5 g/mol |

| Appearance | Solid[2] | Colorless crystals from methanol[5] | White to off-white solid[5] |

| Melting Point | Not Reported | 153-155 °C[5] | 122-123 °C[5] |

Solubility Data

The solubility of Rosiglitazone and its deuterated form in various solvents is crucial for its handling, formulation, and analytical characterization.

| Solvent | This compound | Rosiglitazone | Rosiglitazone Maleate |

| DMSO | Soluble[2] | ≥10 mg/mL | Not Reported |

| Ethanol | Not Reported | Readily soluble[5] | Readily soluble |

| Buffered Aqueous Solution (pH 2.3) | Not Reported | Readily soluble[5] | Readily soluble |

| Water | Not Reported | Solubility decreases with increasing pH in the physiological range[5] | Solubility decreases with increasing pH in the physiological range |

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical development as it can affect a drug's stability, solubility, and bioavailability. While patents for Rosiglitazone maleate have claimed the existence of at least 13 polymorphs, laboratory analysis has only confirmed the existence of four forms.[6] One of these has been identified as a pseudopolymorphic 0.25-hydrate.[7] Detailed characterization of these individual polymorphic forms is not widely available in the public literature.

Experimental Protocols for Solid-State Characterization

The following sections detail generalized experimental protocols for the key techniques used in the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. These protocols are based on standard practices in the pharmaceutical industry.[8]

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline phase of a solid material and can be used to differentiate between polymorphs.[9]

Objective: To obtain the XRPD pattern of solid this compound for phase identification and polymorphic screening.

Instrumentation: A standard laboratory X-ray diffractometer with a Cu-Kα source and a LynxEye, scintillation, or curved position-sensitive detector.[10][11]

Sample Preparation:

-

If necessary, gently grind a small amount of the this compound solid sample using a mortar and pestle to ensure a fine, homogeneous powder.[11]

-

Carefully pack the powdered sample into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize height errors.[12]

Data Collection Parameters (Example): [11]

-

X-ray Source: Cu-Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 2° to 40°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: 1°/min or equivalent time per step to ensure adequate signal-to-noise ratio.

-

Sample Rotation: On (e.g., 30 rpm) to minimize preferred orientation effects.[10]

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. This "fingerprint" can be compared to reference patterns of known polymorphs of Rosiglitazone or used for the identification of a new crystalline form.

Below is a Graphviz diagram illustrating a typical workflow for XRPD analysis in pharmaceutical development.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal properties such as melting point, glass transition temperature, and to study phase transitions.[13][14][15][16]

Objective: To determine the thermal properties of solid this compound, including its melting point and to detect any polymorphic transitions.

Instrumentation: A differential scanning calorimeter.[13]

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound solid sample into an aluminum DSC pan.[13]

-

Hermetically seal the pan with a lid. If volatile components are expected, a pinhole lid may be used.

-

Place an empty, sealed aluminum pan in the reference position of the DSC cell.[15]

Data Collection Parameters (Example): [17]

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C for Rosiglitazone maleate, 250 °C for Rosiglitazone).

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.[17]

-

Purge Gas: An inert gas such as nitrogen at a flow rate of 50 mL/min.[15]

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks pointing down, while exothermic events, such as crystallization, point up. The peak onset or peak maximum of the melting endotherm is reported as the melting point.

The logical flow of a DSC experiment is depicted in the following Graphviz diagram.

Signaling Pathway of Rosiglitazone

Rosiglitazone exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[5][18]

The binding of Rosiglitazone to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[19][20] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[21] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[19][20] Additionally, PPARγ activation has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[5]

The signaling cascade is illustrated in the diagram below.

Conclusion

This technical guide has summarized the key solid-state physical characteristics of this compound, primarily through data from its non-deuterated counterpart. The provided experimental protocols for XRPD and DSC offer a foundation for the analytical characterization of this and other solid-form APIs. The visualization of the PPARγ signaling pathway clarifies the mechanism of action of Rosiglitazone. For researchers and drug development professionals, a thorough understanding of these properties is essential for ensuring the quality, stability, and efficacy of pharmaceutical products containing Rosiglitazone. Further studies are warranted to specifically characterize the polymorphic forms of Rosiglitazone and the solid-state properties of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS 1132641-22-5 | LGC Standards [lgcstandards.com]

- 5. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Journal articles: 'Rosiglitazone maleate' – Grafiati [grafiati.com]

- 8. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. mcgill.ca [mcgill.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. appropedia.org [appropedia.org]

- 16. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 17. aarf.asia [aarf.asia]

- 18. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. cusabio.com [cusabio.com]

- 21. researchgate.net [researchgate.net]

Solubility of Rosiglitazone-d3 in DMSO and other organic solvents

An In-Depth Technical Guide to the Solubility of Rosiglitazone-d3

Introduction

Rosiglitazone is a member of the thiazolidolidinedione class of drugs, known for its function as an insulin sensitizer.[1] It is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[2][3][4] this compound is a deuterated form of Rosiglitazone, often used as an internal standard for its quantification in various biological matrices by mass spectrometry.[5] Understanding the solubility of this compound in common organic solvents is critical for researchers in drug discovery and development for accurate stock solution preparation, in-vitro assay design, and formulation studies. This guide provides a comprehensive overview of its solubility, experimental protocols for solubility determination, and its primary signaling pathway.

Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, it is stated to be soluble in DMSO.[5] The solubility of a deuterated compound is generally considered to be very similar to its non-deuterated counterpart. Therefore, the solubility data for Rosiglitazone serves as a reliable reference. The solubility of Rosiglitazone varies significantly among different sources, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific salt form used (e.g., free base vs. maleate salt).

Quantitative Solubility Data (for Rosiglitazone)

| Solvent | Reported Solubility | Molar Equivalent (at 357.4 g/mol ) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 34 - 175 mg/mL | ~95 - 490 mM | [6][7][8] |

| Dimethylformamide (DMF) | ~25 mg/mL | ~70 mM | [6] |

| Ethanol | 1 - 2 mg/mL | ~2.8 - 5.6 mM | [6][7] |

| Water / Aqueous Buffer | Sparingly soluble (<0.1 mg/mL) | <0.28 mM | [6][7][9] |

Note: The data presented is for the non-deuterated Rosiglitazone and should be used as a close approximation for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in preclinical drug development. The "shake-flask" method is a traditional and reliable method for determining thermodynamic solubility, while kinetic solubility methods are often employed for higher throughput screening.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent and is considered the gold standard.[10]

Methodology:

-

Preparation: Add an excess amount of solid this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol) in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear, saturated filtrate with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the filtrate to determine the solubility.

Kinetic Solubility Assay using DMSO Stock

This high-throughput method is commonly used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.[11]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a specific pH. The final DMSO concentration should be kept low and consistent (e.g., 1-5%) to minimize its co-solvent effect.[11]

-

Incubation & Precipitation: Incubate the plate for a set period (e.g., 1.5 - 2 hours) with shaking to allow for precipitation of the compound.

-

Analysis: Analyze the plate for precipitation. This can be done using various methods:

-

Nephelometry/Turbidimetry: Measures the amount of light scattered by undissolved particles.

-

UV-Vis Spectrophotometry: After filtering out the precipitate, the concentration of the soluble compound in the filtrate is measured.[12]

-

LC-MS/MS: Provides a highly sensitive and specific measurement of the compound concentration in the filtrate.

-

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the kinetic solubility of a test compound like this compound.

Caption: A typical experimental workflow for kinetic solubility determination.

Mechanism of Action: Rosiglitazone Signaling Pathway

Rosiglitazone's primary mechanism of action involves the activation of PPARγ, which in turn modulates gene expression to improve insulin sensitivity and exert anti-inflammatory effects.[2][13]

Caption: Rosiglitazone's PPARγ-mediated signaling pathway.

References

- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Rosiglitazone [sigmaaldrich.com]

- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]

- 10. scispace.com [scispace.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Long-Term Stability and Recommended Storage of Rosiglitazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for Rosiglitazone-d3. It includes quantitative data from stability studies, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to support researchers and drug development professionals in ensuring the integrity of this compound in their studies.

Introduction to this compound

Rosiglitazone is a member of the thiazolidinedione class of drugs and a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ plays a crucial role in the regulation of glucose and lipid metabolism, making rosiglitazone an effective insulin-sensitizing agent for the management of type 2 diabetes. This compound is a deuterated analog of rosiglitazone, commonly used as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass spectrometric signature. The long-term stability of this compound is critical for the accuracy and reproducibility of such studies.

Recommended Storage Conditions and Long-Term Stability

The recommended storage conditions and observed long-term stability for this compound and its non-deuterated form are summarized below. It is noteworthy that the deuterated form is typically stored at a lower temperature to ensure maximum stability over extended periods.

| Compound | Recommended Storage Temperature | Reported Long-Term Stability | Reference |

| This compound | -20°C | ≥ 4 years | [1] |

| Rosiglitazone | 2-8°C | Stable under recommended conditions | [2] |

| Avandia® (Rosiglitazone maleate) | 25°C (excursions permitted to 15-30°C) | 2 years | [3] |

Forced Degradation Studies of Rosiglitazone

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the results of forced degradation studies performed on Rosiglitazone maleate. While this data is for the non-deuterated form, it provides valuable insights into the potential degradation pathways for this compound.

| Stress Condition | Reagent/Condition | Duration | Observed Degradation (%) | Reference |

| Acid Hydrolysis | 1.0 N Hydrochloric Acid | - | No significant degradation | [4] |

| Base Hydrolysis | 0.05 N Sodium Hydroxide | - | Significant degradation | [4] |

| Oxidation | 3.0% v/v Hydrogen Peroxide | - | Significant degradation | [4] |

| Thermal | 80°C | - | No significant degradation | [4] |

| Photolytic | UV light (254 nm) | - | No significant degradation | [4] |

Experimental Protocols

Representative Stability-Indicating HPLC-UV Method

This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Rosiglitazone and the separation of its degradation products. This method is based on published stability-indicating assays.[4][5]

4.1.1. Equipment and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen orthophosphate

-

Sodium hexane sulfonate

-

Orthophosphoric acid

-

Purified water

-

This compound reference standard

-

Volumetric flasks, pipettes, and other standard laboratory glassware

4.1.2. Chromatographic Conditions

-

Mobile Phase A: Aqueous buffer containing sodium dihydrogen orthophosphate and sodium hexane sulfonate, with pH adjusted with orthophosphoric acid.

-

Mobile Phase B: A mixture of acetonitrile and methanol.

-

Gradient: A suitable gradient program to ensure the separation of the parent peak from any degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 247 nm

-

Injection Volume: 20 µL

4.1.3. Preparation of Solutions

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solution to the desired concentrations for calibration.

-

Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

4.1.4. System Suitability Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include:

-

Tailing factor for the this compound peak

-

Theoretical plates

-

Relative standard deviation (RSD) for replicate injections of the standard

4.1.5. Analysis Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the amount of this compound by comparing the peak area to the calibration curve. The stability-indicating nature of the method should be confirmed by analyzing samples from forced degradation studies and ensuring that all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Signaling Pathway of Rosiglitazone

Rosiglitazone exerts its therapeutic effects primarily through the activation of the PPARγ signaling pathway. The following diagram illustrates the key steps in this pathway.

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

Caption: Workflow for forced degradation studies of this compound.

Basic Hydrolytic Degradation of Rosiglitazone

Forced degradation studies have shown that Rosiglitazone is susceptible to degradation under basic conditions.[4] The primary degradation product identified is 2,4-thiazolidinedione, which is a starting material in the synthesis of Rosiglitazone.[4]

Caption: Basic hydrolytic degradation pathway of Rosiglitazone.

Conclusion

This technical guide provides essential information on the long-term stability and recommended storage conditions for this compound. The provided data and protocols are intended to assist researchers and drug development professionals in maintaining the quality and integrity of this compound in their work. Adherence to the recommended storage at -20°C is crucial for ensuring the long-term stability of this compound. The information on degradation pathways and the stability-indicating analytical method will be valuable for designing and interpreting stability studies.

References

The Unseen Partner: A Technical Guide to Deuterated Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantitative results in mass spectrometry is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in overcoming analytical variability, ensuring data integrity, and meeting stringent regulatory requirements.

Deuterated standards, where one or more hydrogen atoms in an analyte molecule are replaced by their stable isotope deuterium, have become the gold standard for internal standardization in quantitative mass spectrometry. Their near-identical physicochemical properties to the target analyte allow them to co-elute during chromatography and experience similar ionization and fragmentation behavior in the mass spectrometer. This unique characteristic enables them to effectively compensate for variations in sample preparation, instrument response, and matrix effects, leading to significantly improved accuracy and precision in analytical measurements.

The Core Principle: Mitigating Variability

Mass spectrometry, while highly sensitive and specific, is susceptible to various sources of error that can impact quantitative accuracy. These include inconsistencies in sample extraction, injection volume variations, and fluctuations in instrument performance. Furthermore, complex biological matrices, such as plasma or urine, can introduce significant matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Deuterated internal standards are added to samples at a known concentration at the earliest stage of sample preparation. Because they behave almost identically to the analyte of interest throughout the entire analytical process, any loss or signal variation experienced by the analyte is mirrored by the deuterated standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, resulting in a more accurate and robust quantification.

Quantitative Impact of Deuterated Standards

The use of deuterated internal standards demonstrably improves the quality of quantitative data. The following tables summarize findings from studies comparing the performance of deuterated internal standards against analog internal standards (structurally similar but not isotopically labeled compounds) or methods without an internal standard.

| Analyte | Internal Standard Type | Parameter | Value | Reference |

| Everolimus | Deuterated (Everolimus-d4) | Total Coefficient of Variation (CV%) | 4.3% - 7.2% | [1] |

| Everolimus | Analog (32-desmethoxyrapamycin) | Total Coefficient of Variation (CV%) | 4.3% - 7.2% | [1] |

| Depsipeptide | Deuterated SIL | Mean Bias | 100.3% | |

| Depsipeptide | Analog | Mean Bias | 96.8% | |

| Depsipeptide | Deuterated SIL | Standard Deviation of Bias | 7.6% | |

| Depsipeptide | Analog | Standard Deviation of Bias | 8.6% |

Table 1: Comparison of Precision for Everolimus Quantification. While both internal standards showed acceptable performance, the study noted that the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[1]

| Analyte | Internal Standard Type | Parameter | Value |

| Five Immunosuppressants | Deuterated | Intra-assay Precision (CV%) | 0.9% - 14.7% |

| (Cyclosporine A, Tacrolimus, | Inter-assay Precision (CV%) | 2.5% - 12.5% | |

| Sirolimus, Everolimus, | Accuracy | 89% - 138% | |

| Mycophenolic Acid) |

Table 2: Validation Summary for a Multiplex Immunosuppressant Assay Using Deuterated Internal Standards. The data demonstrates high precision and accuracy across a range of analytes.

| Analyte | Internal Standard | LLOQ (ng/mL) | Accuracy at LLOQ (%) |

| Cyclosporine A | Cyclosporine A-d12 | 2 | 104 - 118 |

| Tacrolimus | Tacrolimus-¹³C, d₂ | 0.5 | 104 - 118 |

| Sirolimus | Sirolimus-d₃ | 0.6 | 104 - 118 |

| Everolimus | Everolimus-d₄ | 0.5 | 104 - 118 |

| Mycophenolic Acid | Mycophenolic Acid-d₃ | 0.01 (µg/mL) | 104 - 118 |

Table 3: Lower Limit of Quantification (LLOQ) and Accuracy for Immunosuppressant Analysis. This table highlights the sensitivity and accuracy achievable with the use of deuterated internal standards.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the analysis of therapeutic drugs using deuterated internal standards, from sample preparation to LC-MS/MS analysis.

Protocol 1: Therapeutic Drug Monitoring of Tacrolimus in Whole Blood

This protocol details a common procedure for the quantitative analysis of the immunosuppressant drug tacrolimus in whole blood samples using its deuterated analog as an internal standard.

1. Materials and Reagents:

-

Tacrolimus certified reference material

-

Tacrolimus-¹³C, d₂ internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Zinc Sulfate (0.1 M in water)

-

Deionized water (18.2 MΩ·cm)

-

Whole blood samples, calibrators, and quality controls

2. Preparation of Solutions:

-

Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve tacrolimus in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus-¹³C, d₂ in methanol.

-

Working Calibrator and Quality Control (QC) Solutions: Serially dilute the tacrolimus stock solution with a suitable matrix (e.g., drug-free whole blood) to prepare a series of calibrators and QCs at desired concentrations.

-

Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.

-

Protein Precipitation Reagent: Prepare a mixture of methanol and 0.1 M zinc sulfate solution (2:1, v/v).

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the working internal standard solution to each tube.

-

Vortex briefly to mix.

-

Add 200 µL of the cold protein precipitation reagent to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to achieve separation of tacrolimus from matrix components (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Tacrolimus: e.g., m/z 821.5 → 768.5

-

Tacrolimus-¹³C, d₂: e.g., m/z 824.5 → 771.5

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Role of Deuterated Standards

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

Caption: A generalized workflow for quantitative analysis using deuterated standards in mass spectrometry.

Caption: How deuterated standards correct for matrix-induced signal suppression.

Conclusion

The strategic use of deuterated internal standards is a cornerstone of modern quantitative mass spectrometry. By providing a reliable means to correct for a multitude of analytical variabilities, these stable isotope-labeled compounds empower researchers, scientists, and drug development professionals to generate high-quality, reproducible, and defensible data. As the demand for greater accuracy and sensitivity in analytical science continues to grow, the role of deuterated standards in ensuring the integrity of mass spectrometric measurements will remain indispensable.

References

Methodological & Application

Application Note: High-Throughput Analysis of Rosiglitazone in Human Plasma using LC-MS/MS with Rosiglitazone-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rosiglitazone in human plasma. The method employs a simple and rapid protein precipitation extraction procedure and utilizes the stable isotope-labeled compound, Rosiglitazone-d3, as an internal standard (IS) to ensure accuracy and precision. The described protocol is suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Rosiglitazone is an oral anti-diabetic agent that improves insulin sensitivity. Accurate and reliable measurement of Rosiglitazone concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred method for bioanalytical studies due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data. This document provides a detailed protocol for the determination of Rosiglitazone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Rosiglitazone (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Agilent 1200 Series or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size) or equivalent.

Stock and Working Solutions

-

Rosiglitazone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rosiglitazone reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Rosiglitazone Working Standards: Prepare a series of working standards by serially diluting the Rosiglitazone stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution (40 ng/mL): Dilute the this compound stock solution with acetonitrile.

Detailed Experimental Protocol

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile).[1]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 60% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Run Time | 2.5 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Nebulizer Gas | 50 psi |

| Auxiliary Gas | 50 psi |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rosiglitazone | 358.1 | 135.1[1] |

| This compound (IS) | 361.1 | 138.1[1] |

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Rosiglitazone | 1 - 500[1] | > 0.999 | 1[1] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 100 | < 8 | 97 - 103 | < 8 | 97 - 103 |

| High | 400 | < 7 | 98 - 102 | < 7 | 98 - 102 |

Note: The precision and accuracy values presented are representative and should be within ±15% (±20% for LLOQ) of the nominal concentration.

Table 3: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Rosiglitazone | > 85 | > 85 | > 85 |

| This compound (IS) | > 85 | > 85 | > 85 |

Visualizations

Caption: LC-MS/MS Experimental Workflow for Rosiglitazone Analysis.

Caption: Principle of Internal Standard Use in LC-MS/MS Analysis.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Rosiglitazone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The simple protein precipitation sample preparation allows for a high-throughput workflow, which is essential in modern drug development.

References

Application Note: Quantification of Rosiglitazone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of rosiglitazone in human plasma. The method utilizes a simple protein precipitation extraction procedure and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). Rosiglitazone-d3 is employed as the internal standard (IS) to ensure accuracy and precision. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic analysis and to understand its disposition in the body. This protocol describes a highly specific and sensitive LC-MS/MS method for the determination of rosiglitazone in human plasma, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.

Experimental Protocol

Materials and Reagents

-

Rosiglitazone reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from authorized blood banks)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Luna C18, 100 mm x 2.0 mm, 3-µm particle size)[1]

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosiglitazone and this compound by dissolving the appropriate amount of each compound in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the rosiglitazone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (40 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 40 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, quality control (QC) sample, and unknown plasma sample.

-

Add 100 µL of plasma to the appropriately labeled tube.

-

Add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile) to each tube.[1]

-

Vortex each tube for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Luna C18 (100 mm x 2.0 mm, 3-µm)[1] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in water (60:40, v/v)[1] |

| Flow Rate | 0.2 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 2.5 minutes[1] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MS/MS Transition (Rosiglitazone) | m/z 358.1 → 135.1[1] |

| MS/MS Transition (this compound) | m/z 361.1 → 138.1[1] |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for the specific instrument |

| Gas Temperature | Optimized for the specific instrument |

| Gas Flow | Optimized for the specific instrument |

Data Analysis

The concentration of rosiglitazone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of rosiglitazone in the unknown samples is then interpolated from this calibration curve.

Method Validation Summary

The method was validated for linearity, accuracy, precision, and limit of quantification.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |

| Intra-day Precision (%CV) | < 14.4%[1] |

| Inter-day Precision (%CV) | < 14.4%[1] |

| Accuracy | 93.3 - 112.3%[1] |

Experimental Workflow

Caption: Workflow for the quantification of rosiglitazone in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of rosiglitazone in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol ensures high accuracy and precision, making it a valuable tool for clinical and research applications.

References

Application of Rosiglitazone-d3 in Pharmacokinetic and Drug Metabolism Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class of drugs that improves glycemic control by enhancing insulin sensitivity. Understanding its pharmacokinetic (PK) profile and metabolic fate is crucial for its safe and effective use. Rosiglitazone-d3, a stable isotope-labeled version of rosiglitazone, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of rosiglitazone in various biological matrices during preclinical and clinical studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high precision and accuracy, which are critical for reliable pharmacokinetic and drug metabolism assessments.

These application notes provide detailed protocols for the use of this compound in such studies, covering bioanalytical methods, in vitro metabolism assays, and summarizing key pharmacokinetic parameters.

Bioanalytical Method for Rosiglitazone Quantification using LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocol: Quantification of Rosiglitazone in Human Plasma

This protocol outlines a validated method for the determination of rosiglitazone concentrations in human plasma.

1. Materials and Reagents:

-

Rosiglitazone and this compound reference standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of rosiglitazone and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of rosiglitazone by serial dilution of the stock solution with acetonitrile to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 40 ng/mL) in acetonitrile.[1]

3. Sample Preparation (Protein Precipitation): [1]

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of the this compound working solution.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent[1] |

| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (60:40, v/v)[1] |

| Flow Rate | 0.2 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1[1] |

| This compound: m/z 361.1 → 138.1[1] | |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 150 ms |

5. Data Analysis:

-

Quantify the concentration of rosiglitazone in the plasma samples by constructing a calibration curve from the peak area ratio of rosiglitazone to this compound versus the nominal concentration of the calibration standards.

In Vitro Drug Metabolism Studies

In vitro metabolism studies using liver microsomes are essential for identifying the enzymes responsible for a drug's metabolism and for predicting potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes

This protocol describes a method to investigate the metabolism of rosiglitazone using a pool of human liver microsomes.

1. Materials and Reagents:

-

Rosiglitazone

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (containing internal standard, e.g., this compound)

-

Incubator or shaking water bath

-

Microcentrifuge tubes

2. Incubation Procedure: [2]

-

Prepare an incubation mixture containing rosiglitazone (at various concentrations, e.g., 0.5-500 µM for kinetic studies), human liver microsomes (e.g., 0.2 mg/mL), and phosphate buffer.[2][3]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 10, 20, 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the remaining rosiglitazone and the formation of its metabolites using the LC-MS/MS method described above.

3. Data Analysis:

-

Determine the rate of rosiglitazone metabolism by monitoring its depletion over time.

-

Calculate kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.[2]

-

Identify metabolites by comparing their mass spectra to known metabolites or by using metabolite identification software.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of rosiglitazone in humans and rats, derived from various studies.

Table 1: Human Pharmacokinetic Parameters of Rosiglitazone

| Parameter | Value | Reference |

| Bioavailability | ~99% | [4][5] |

| Tmax (Time to Peak Concentration) | ~1 hour | [4][5] |

| Protein Binding | ~99.8% (primarily to albumin) | [4][5] |

| Elimination Half-life (t1/2) | 3-4 hours | [4] |

| Volume of Distribution (Vd/F) | ~17.6 L | [4] |

| Oral Clearance (CL/F) | ~3.15 L/hr | [4] |

| Major Metabolites | N-desmethyl rosiglitazone, para-hydroxy rosiglitazone | [4] |

| Primary Metabolizing Enzyme | CYP2C8 (major), CYP2C9 (minor) | [4][5] |

Table 2: Rat Pharmacokinetic Parameters of Rosiglitazone (In Vitro)

| Parameter | N-desmethyl rosiglitazone | ρ-hydroxy rosiglitazone | Reference |

| Vmax (nmol/min/mg protein) | 87.29 | 51.09 | [6] |